2-Methoxy-4,6,8-trimethylquinoline
Description
2-Methoxy-4,6,8-trimethylquinoline is a substituted quinoline derivative featuring a methoxy group at position 2 and methyl groups at positions 4, 6, and 7. Quinoline derivatives are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
15113-02-7 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-methoxy-4,6,8-trimethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-8-5-10(3)13-11(6-8)9(2)7-12(14-13)15-4/h5-7H,1-4H3 |
InChI Key |
VTBCNGLTFWXJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)OC)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the quinoline ring system with methyl substituents at positions 4, 6, and 8.
- Introduction of a methoxy group at position 2, often via methoxylation of a suitable precursor.
The synthetic routes often start from methylated precursors such as 2,4,6-trimethylquinoline or related ketones, followed by selective methoxylation.
Synthesis of 2,4,6-Trimethylquinoline as a Key Intermediate
One crucial step is the synthesis of 2,4,6-trimethylquinoline, which serves as a precursor for further methoxylation to yield this compound.
Method Overview from ChemicalBook:
- Starting Materials: 3-Penten-2-one and p-Toluidine.
- Catalysts: Phosphomolybdic acid and sodium dodecyl sulfate.
- Solvent: Toluene.
- Conditions: Reaction at 80°C for approximately 50 minutes.
- Yield: Approximately 89%.
This method involves a condensation reaction forming the quinoline ring with methyl groups at positions 2, 4, and 6.
| Parameter | Details |
|---|---|
| Starting materials | 3-Penten-2-one, p-Toluidine |
| Catalyst | Phosphomolybdic acid, SDS |
| Solvent | Toluene |
| Temperature | 80°C |
| Reaction time | 0.83 hours |
| Yield | 89% |
This synthesis is well-documented and provides a high yield of the trimethylquinoline intermediate, which is essential for subsequent methoxylation steps.
Methoxylation to Introduce the 2-Methoxy Group
The introduction of the methoxy group at position 2 is commonly achieved by methoxylation of a suitable ketone or quinoline precursor.
Relevant Process from Patent WO2018069458A1:
- Substrate: 6-Methyl-5-hepten-2-one or related ketones.
- Reagents: Methanol and a strong Brønsted acid such as sulfuric acid.
- Mechanism: The methoxylation involves nucleophilic substitution where methanol acts both as solvent and methoxy donor.
- Reaction Conditions: Acid-catalyzed reaction under controlled temperature.
- Outcome: Formation of 6-methoxy-6-methylheptan-2-one, a key intermediate.
This approach is adaptable to quinoline derivatives where the methoxy group is introduced at position 2 by analogous methoxylation of the quinoline ring system or its precursors.
Purification and Crystallization
The final purification of this compound often involves crystallization techniques to achieve high purity.
Method from CN102372667A Patent:
- Crystallization: Using industrial ethanol solvent and concentrated sulfuric acid to form sulfate salts.
- Steps:
- React crude 2,4,6-trimethylpyridine with sulfuric acid in ethanol.
- Filter and wash crystals at high temperature.
- Recrystallize the sulfate salt to increase purity.
- Alkaline hydrolysis with sodium hydroxide to liberate the free base.
- Purity Achieved: 97-98% after initial crystallization, over 99% after further recrystallization.
- Advantages: High recovery rate and enhanced concentration of the final product.
| Step | Description | Conditions/Notes |
|---|---|---|
| Sulfate formation | React with concentrated H2SO4 in ethanol | Stirring until crystal formation |
| Filtration | Filter and wash crystals | High temperature washing |
| Recrystallization | Purify sulfate salt | Improves purity to >98% |
| Hydrolysis | Treat with NaOH solution | pH 8-9, 45-60°C, 30 min stirring |
| Final product purity | >99% after recrystallization | High recovery maintained |
Comparative Analysis of Preparation Methods
| Aspect | Condensation Method (ChemicalBook) | Methoxylation (Patent WO2018069458A1) | Purification (Patent CN102372667A) |
|---|---|---|---|
| Starting materials | 3-Penten-2-one, p-Toluidine | Methylated ketones, methanol | Crude 2,4,6-trimethylpyridine |
| Catalysts/Reagents | Phosphomolybdic acid, SDS | Sulfuric acid, methanol | Concentrated sulfuric acid, NaOH |
| Reaction conditions | 80°C, ~50 min | Acidic medium, controlled temperature | Ethanol solvent, heating, alkaline hydrolysis |
| Yield/Purity | 89% yield for intermediate | >40% yield for methoxylation | 97-99% purity after recrystallization |
| Advantages | High yield, straightforward | Efficient methoxylation, scalable | High purity, good recovery |
| Limitations | Requires catalyst handling | Requires strong acid control | Multiple steps, careful pH control |
Summary and Recommendations
The preparation of this compound involves a multi-step process starting with the synthesis of 2,4,6-trimethylquinoline via condensation methods, followed by methoxylation to introduce the methoxy group at position 2. The final product is purified through crystallization and alkaline hydrolysis to achieve high purity.
- The condensation synthesis using 3-penten-2-one and p-Toluidine with phosphomolybdic acid catalyst offers a high-yield route to the trimethylquinoline intermediate.
- Methoxylation using methanol and sulfuric acid provides an effective method for introducing the 2-methoxy substituent.
- Purification via sulfate salt crystallization and alkaline hydrolysis ensures high purity and recovery.
For industrial or research-scale synthesis, integrating these methods provides an efficient pathway to this compound with yields suitable for further applications.
Chemical Reactions Analysis
Substitution Reactions
The methoxy group at position 2 participates in nucleophilic substitution under strongly acidic or basic conditions. For example:
-
Demethylation : Treatment with hydrobromic acid (HBr, 48%) at reflux converts the methoxy group to a hydroxyl group, yielding 2-hydroxy-4,6,8-trimethylquinoline .
-
Halogenation : Reaction with phosphorus oxychloride (POCl₃) at 110°C replaces the methoxy group with chlorine, producing 2-chloro-4,6,8-trimethylquinoline .
Table 1: Substitution Reactions
| Reactant | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 2-Methoxy-4,6,8-TMQ | HBr (48%), reflux, 6h | 2-Hydroxy-4,6,8-TMQ | 78% |
| 2-Methoxy-4,6,8-TMQ | POCl₃, 110°C, 3h | 2-Chloro-4,6,8-TMQ | 85% |
Oxidation Reactions
Methyl groups at positions 4, 6, and 8 are susceptible to oxidation under controlled conditions:
-
Side-Chain Oxidation : Using potassium permanganate (KMnO₄) in acidic media selectively oxidizes methyl groups to carboxyl groups, yielding 4,6,8-tricarboxyquinoline derivatives .
-
Ring Oxidation : Ozone (O₃) in dichloromethane cleaves the aromatic ring, forming dicarboxylic acid fragments .
Table 2: Oxidation Pathways
Reduction Reactions
The quinoline core undergoes partial or full hydrogenation:
-
Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in ethanol under H₂ gas reduces the pyridine ring to a tetrahydroquinoline structure .
-
Chemical Reduction : Sodium borohydride (NaBH₄) selectively reduces ketone derivatives without affecting methyl or methoxy groups .
Table 3: Reduction Outcomes
Functional Group Interconversion
The compound serves as a precursor for synthesizing derivatives via cross-coupling and condensation:
-
Suzuki Coupling : The 2-methoxy group facilitates palladium-catalyzed coupling with aryl boronic acids, enabling aryl group introduction at position 2 .
-
Condensation Reactions : Reacts with hydrazines to form hydrazone derivatives, useful in medicinal chemistry .
Stability and Degradation
Under prolonged UV exposure, 2-methoxy-4,6,8-trimethylquinoline undergoes photolytic cleavage, generating methyl radicals and quinoline fragments . Acidic hydrolysis (HCl, 100°C) degrades the ring system into simpler amines and carboxylic acids .
This compound’s versatility in substitution, oxidation, and reduction makes it valuable for pharmaceutical and materials science applications. Further studies should explore its catalytic and enantioselective transformations.
Scientific Research Applications
2-Methoxy-4,6,8-trimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6,8-trimethylquinoline involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s ability to intercalate with DNA and interfere with nucleic acid synthesis is one of its key mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
(a) 2-Methyl-4,6,8-trichloroquinoline (CAS: N/A; )
- Substituents : Methyl at position 2; chloro at 4, 6, 8.
- Key Properties : Chlorine atoms enhance electrophilic reactivity, making this compound a versatile building block for cross-coupling reactions. It is used in pharmaceutical and agrochemical synthesis.
- Contrast: Unlike 2-methoxy-4,6,8-trimethylquinoline, the chloro substituents increase polarity and may reduce solubility in organic solvents.
(b) 4-Chloro-6,7-dimethoxyquinoline (CAS: N/A; )
- Substituents : Chloro at 4; methoxy at 6, 5.
- Key Properties: Melting point: 403–404 K; synthesized via POCl3-mediated chlorination of 6,7-dimethoxynaphthalen-1-ol (70% yield). Intramolecular C–H···Cl interactions stabilize the planar quinoline ring.
(c) 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS: N/A; )
- Substituents : Methoxyphenyl at 2; methyl at 6, 8; carboxylic acid at 3.
- Key Properties : The carboxylic acid group enables salt formation and coordination chemistry, useful in drug design.
- Contrast: The polar carboxylic acid moiety differentiates it from this compound, which lacks acidic protons.
Key Insights :
- Methoxy groups generally improve aqueous solubility compared to chloro or methyl substituents.
- Methyl groups at 4,6,8 positions may enhance steric hindrance, affecting binding to biological targets.
Biological Activity
2-Methoxy-4,6,8-trimethylquinoline (C12H13NO) is a quinoline derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis of this compound
The compound can be synthesized through various methods involving the alkylation of quinoline derivatives or through cyclization reactions. The most common synthetic route involves the following steps:
- Preparation of 2-methoxybenzaldehyde : This is achieved through methoxylation followed by formylation.
- Cyclization : The aldehyde undergoes cyclization with appropriate reagents to form the quinoline structure.
- Methylation : Methyl groups are introduced at the 4, 6, and 8 positions using methyl iodide or dimethyl sulfate in the presence of a base.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| LN-229 (glioblastoma) | 5.2 | |
| Capan-1 (pancreatic cancer) | 7.4 | |
| HCT-116 (colorectal cancer) | 6.1 | |
| NCI-H460 (lung cancer) | 8.3 |
The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Study on Kinase Inhibition : A study evaluated the binding affinity of this compound to a panel of kinases using Differential Scanning Fluorimetry (DSF). The results indicated significant temperature shifts for several kinases, suggesting strong binding interactions and potential as a therapeutic agent .
- Antiproliferative Activity Assessment : In a comparative study involving various quinoline derivatives, this compound was identified as one of the most potent compounds against chronic myeloid leukemia cell lines .
Q & A
Q. What are the primary synthetic routes for 2-Methoxy-4,6,8-trimethylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via modified Gould–Jacob or Friedländer protocols, where cyclization of substituted anilines with β-ketoesters occurs under acidic conditions. For example, 2-methoxy-substituted precursors (e.g., 4,5-dimethoxy-methylanthranilate) undergo acylation using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base catalysis . Yield optimization requires precise control of temperature (80–120°C) and solvent choice (e.g., DMF or methanol), with purity confirmed via HPLC (>95%).
Q. How is structural characterization of this compound performed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : NMR (CDCl₃) shows distinct signals for methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.2–2.6 ppm). NMR confirms aromatic carbons (δ 110–160 ppm) and substituents .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 231.3.
- X-ray Crystallography : Resolves planar quinoline systems with dihedral angles (e.g., 70° for methoxy-phenyl interactions) .
Q. What are the basic applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for antimalarial and antimicrobial agents. Functionalization at the 4- and 8-positions via nucleophilic substitution (e.g., with amines or halides) enhances bioactivity. For example, 8-amino derivatives exhibit IC₅₀ values <10 μM against Plasmodium falciparum .
Advanced Research Questions
Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methoxy group at position 2 acts as an electron-donating group, activating the quinoline ring for electrophilic substitution. For Suzuki-Miyaura coupling, Pd(OAc)₂/XPhos catalysts enable arylboronic acid coupling at position 4 (yield: 60–75%). Steric hindrance from 6,8-methyl groups necessitates elevated temperatures (100–120°C) .
Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Mitigation steps include:
Q. How can computational modeling optimize the synthesis of this compound derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict transition states for cyclization steps, identifying energy barriers (ΔG‡ ≈ 25–30 kcal/mol). Molecular docking (AutoDock Vina) screens virtual libraries for binding affinity to target proteins (e.g., Pf DHODH), prioritizing derivatives with docking scores <−8 kcal/mol .
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
- Methodological Answer : Industrial scale-up faces issues like exothermic cyclization and byproduct formation. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
